molecular formula C14H16N4O2S B2446991 (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034250-98-9

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2446991
CAS No.: 2034250-98-9
M. Wt: 304.37
InChI Key: ZYLFDCDIDOEPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a thiazole ring substituted with dimethyl groups and a pyrrolidine ring linked to a pyrazine moiety via an oxy bridge

Scientific Research Applications

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution or cycloaddition reactions. The final step involves the coupling of the pyrazine moiety through an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9-13(21-10(2)17-9)14(19)18-6-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,11H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLFDCDIDOEPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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